molecular formula C31H31ClO6 B11604283 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-chlorobenzoate

2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-chlorobenzoate

Cat. No.: B11604283
M. Wt: 535.0 g/mol
InChI Key: GVCGJXRKGZEWQD-UHFFFAOYSA-N
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Description

2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-chlorobenzoate is a complex organic compound with a unique structure It is characterized by the presence of a xanthene core, which is a tricyclic aromatic hydrocarbon, and a chlorobenzoate group

Preparation Methods

The synthesis of 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-chlorobenzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the xanthene core: This step involves the condensation of appropriate starting materials under acidic conditions to form the xanthene structure.

    Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the chlorobenzoate group: This step involves esterification reactions where the xanthene derivative is reacted with 4-chlorobenzoic acid in the presence of a catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate group, using reagents like sodium methoxide or potassium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:

    Xanthene derivatives: These compounds share the xanthene core structure and may have similar chemical and biological properties.

    Chlorobenzoate esters: These compounds contain the chlorobenzoate group and may exhibit similar reactivity and applications.

Properties

Molecular Formula

C31H31ClO6

Molecular Weight

535.0 g/mol

IUPAC Name

[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] 4-chlorobenzoate

InChI

InChI=1S/C31H31ClO6/c1-30(2)13-20(33)27-24(15-30)37-25-16-31(3,4)14-21(34)28(25)26(27)18-8-11-22(23(12-18)36-5)38-29(35)17-6-9-19(32)10-7-17/h6-12,26H,13-16H2,1-5H3

InChI Key

GVCGJXRKGZEWQD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl)OC)C(=O)C1)C

Origin of Product

United States

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